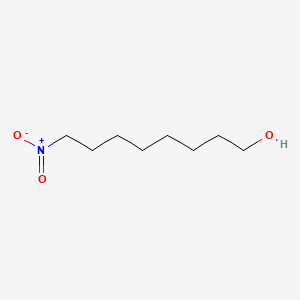

1-Octanol, 8-nitro-

CAS No.: 101972-90-1

Cat. No.: VC7933663

Molecular Formula: C8H17NO3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101972-90-1 |

|---|---|

| Molecular Formula | C8H17NO3 |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 8-nitrooctan-1-ol |

| Standard InChI | InChI=1S/C8H17NO3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2 |

| Standard InChI Key | NVCMQUWIVFXVRL-UHFFFAOYSA-N |

| SMILES | C(CCCCO)CCC[N+](=O)[O-] |

| Canonical SMILES | C(CCCCO)CCC[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Architecture

The IUPAC name 8-nitrooctan-1-ol reflects its linear carbon chain with functional groups at terminal positions. Key identifiers include:

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Density (20°C) | 1.025 g/cm³ |

| Boiling Point | 281.8°C at 760 mmHg |

| Refractive Index | 1.458 |

| Vapor Pressure (25°C) | 0.000413 mmHg |

| Solubility in Water | Low (hydrophobic character) |

The nitro group’s electron-withdrawing nature enhances polarity compared to 1-octanol, yet the long alkyl chain retains significant hydrophobicity .

Synthesis and Production

Synthetic Routes

While direct synthesis methods are sparsely documented, analogous nitro alcohols are typically prepared via:

-

Nitroaldol (Henry) Reaction: Condensation of nitroalkanes with carbonyl compounds .

-

Reduction of Nitroalkenes: Hydrogenation of intermediates like 8-nitro-1-octene .

-

Functional Group Interconversion: Oxidation of amines or substitution of halides with nitrating agents .

Industrial-scale production likely employs catalytic hydrogenation or nitration of pre-functionalized alkanes, though specific protocols remain proprietary .

Chemical Reactivity and Applications

Key Reactions

-

Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine, yielding 8-aminooctan-1-ol, a precursor for surfactants .

-

Oxidation: The alcohol moiety can be oxidized to a carboxylic acid, forming 8-nitrooctanoic acid, useful in polymer chemistry .

-

Esterification: Reacts with acyl chlorides to form nitro-containing esters for fragrances .

Industrial Applications

-

Pharmaceuticals: Intermediate in synthesizing β-blockers and antimicrobial agents .

-

Surfactants: Nitro group enhances solubility in polar-nonpolar systems, ideal for emulsifiers .

-

Coordination Chemistry: Nitro-alcohol ligands stabilize metal complexes in catalysis .

| Parameter | Recommendation |

|---|---|

| Storage | Cool, ventilated, away from oxidizers |

| PPE | Gloves, goggles, respirator |

| First Aid | Flush eyes/skin with water |

Comparison with Structural Isomers

2-Nitro-1-octanol (CAS 549901)

-

Structure: Nitro group at C2 vs. C8.

-

Reactivity: Enhanced susceptibility to nucleophilic attack at β-nitro position .

Table 3: Isomer Comparison

| Property | 8-Nitrooctan-1-ol | 2-Nitrooctan-1-ol |

|---|---|---|

| Boiling Point (°C) | 281.8 | 243 |

| Density (g/cm³) | 1.025 | 1.098 |

| LogP (Octanol-Water) | 2.1 | 1.3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume